molecular formula C15H15FO3S B2909206 4-Fluorophenyl 2,3,4-trimethylbenzenesulfonate CAS No. 865593-85-7

4-Fluorophenyl 2,3,4-trimethylbenzenesulfonate

Cat. No. B2909206
CAS RN: 865593-85-7
M. Wt: 294.34
InChI Key: AVDAFKJSLJKEQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluorophenyl 2,3,4-trimethylbenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis and has been found to have potential applications in the field of medicinal chemistry.

Scientific Research Applications

4-Fluorophenyl 2,3,4-trimethylbenzenesulfonate has been extensively studied for its potential applications in medicinal chemistry. It has been found to have inhibitory activity against several enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the degradation of neurotransmitters and their inhibition can lead to increased levels of neurotransmitters in the brain, making 4-Fluorophenyl 2,3,4-trimethylbenzenesulfonate a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 2,3,4-trimethylbenzenesulfonate involves the inhibition of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the degradation of neurotransmitters such as acetylcholine, dopamine, and serotonin. Inhibition of these enzymes leads to increased levels of neurotransmitters in the brain, which can improve cognitive function and alleviate symptoms of neurological disorders.
Biochemical and Physiological Effects:
4-Fluorophenyl 2,3,4-trimethylbenzenesulfonate has been found to have several biochemical and physiological effects. It has been shown to have inhibitory activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. In addition, it has been found to have antioxidant properties, which can protect against oxidative damage in the brain. These effects make 4-Fluorophenyl 2,3,4-trimethylbenzenesulfonate a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Fluorophenyl 2,3,4-trimethylbenzenesulfonate in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one limitation is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research on 4-Fluorophenyl 2,3,4-trimethylbenzenesulfonate. One direction is to further investigate its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a scaffold for the development of new drugs with improved efficacy and reduced toxicity. Additionally, further research is needed to fully understand its mechanism of action and biochemical and physiological effects.

Synthesis Methods

The synthesis method of 4-Fluorophenyl 2,3,4-trimethylbenzenesulfonate involves the reaction of 4-fluoroaniline with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography to obtain the pure compound.

properties

IUPAC Name

(4-fluorophenyl) 2,3,4-trimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FO3S/c1-10-4-9-15(12(3)11(10)2)20(17,18)19-14-7-5-13(16)6-8-14/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDAFKJSLJKEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorophenyl 2,3,4-trimethylbenzenesulfonate

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